Cas no 1523400-42-1 (5-cyclohexyl-4-propyl-1,2-oxazol-3-amine)

5-cyclohexyl-4-propyl-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine
- 3-Isoxazolamine, 5-cyclohexyl-4-propyl-
-
- インチ: 1S/C12H20N2O/c1-2-6-10-11(15-14-12(10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H2,13,14)
- InChIKey: TUAKDLDSXULGTR-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CCCCC2)=C(CCC)C(N)=N1
じっけんとくせい
- 密度みつど: 1.050±0.06 g/cm3(Predicted)
- ゆうかいてん: NA
- ふってん: 353.8±30.0 °C(Predicted)
- 酸性度係数(pKa): 2.37±0.14(Predicted)
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C994830-10mg |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 10mg |
$ 70.00 | 2022-06-06 | ||
TRC | C994830-50mg |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 50mg |
$ 230.00 | 2022-06-06 | ||
Enamine | EN300-187388-0.1g |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 0.1g |
$306.0 | 2023-11-13 | |
Enamine | EN300-187388-2.5g |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 2.5g |
$1735.0 | 2023-11-13 | |
Enamine | EN300-187388-5.0g |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 5g |
$2566.0 | 2023-06-01 | |
1PlusChem | 1P01BG1H-5g |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 5g |
$3234.00 | 2023-12-21 | |
1PlusChem | 1P01BG1H-10g |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 10g |
$4768.00 | 2023-12-21 | |
Enamine | EN300-187388-10g |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 10g |
$3807.0 | 2023-11-13 | |
1PlusChem | 1P01BG1H-100mg |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 100mg |
$441.00 | 2024-06-20 | |
1PlusChem | 1P01BG1H-250mg |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine |
1523400-42-1 | 95% | 250mg |
$604.00 | 2024-06-20 |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
5-cyclohexyl-4-propyl-1,2-oxazol-3-amineに関する追加情報
Introduction to 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine (CAS No. 1523400-42-1)
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine is a heterocyclic organic compound characterized by its oxazole core structure, which is functionalized with cyclohexyl and propyl substituents. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen atom, is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules. The presence of the cyclohexyl group enhances the steric bulk of the molecule, while the propyl side chain introduces additional conformational flexibility, which can be exploited to modulate binding interactions with biological targets.
The chemical synthesis of 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine involves multi-step organic transformations, typically starting from readily available precursors such as 2-aminothiophene or 2-amino benzothiophene derivatives. The introduction of the oxazole ring is commonly achieved through cyclization reactions, often catalyzed by acids or bases. The subsequent functionalization with cyclohexyl and propyl groups requires careful selection of reaction conditions to ensure regioselectivity and high yield. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to improve the efficiency and scalability of its production.
Recent advancements in computational chemistry have enabled the rapid screening of 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine and its derivatives for potential biological activity. Molecular docking studies have identified this compound as a promising candidate for further investigation in several therapeutic areas. Notably, its oxazole core exhibits structural similarity to known bioactive molecules, suggesting potential interactions with enzymes and receptors involved in metabolic disorders and inflammatory diseases.
In the realm of drug discovery, 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine has been explored as a lead compound for developing novel treatments against bacterial infections. The oxazole moiety is known to possess antimicrobial properties, and the addition of bulky substituents like cyclohexyl and propyl may enhance binding affinity to bacterial enzymes such as dihydrofolate reductase (DHFR). Preliminary in vitro assays have shown promising inhibitory effects against certain resistant bacterial strains, highlighting the compound's potential as an alternative therapeutic agent.
The pharmacokinetic properties of 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine are also of considerable interest. The cyclohexyl group contributes to lipophilicity, which can influence membrane permeability and oral bioavailability. Conversely, the propyl chain may introduce metabolic liabilities, necessitating further optimization to enhance stability and reduce susceptibility to enzymatic degradation. Comparative studies with structurally related compounds have provided insights into optimizing these pharmacokinetic parameters while maintaining biological efficacy.
Emerging research in medicinal chemistry has demonstrated the utility of 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine as a building block for more complex drug candidates. By leveraging its scaffold structure, chemists have designed libraries of derivatives with varied substituents to explore structure-function relationships. These derivatives have been screened in high-throughput assays for their ability to modulate signaling pathways relevant to cancer and neurodegenerative diseases. Some analogs have exhibited remarkable potency in preclinical models, warranting further investigation into their therapeutic potential.
The role of computational tools in analyzing 5-cyclohexyl-4-propyl-1,2-oxazol-3-amines cannot be overstated. Quantum mechanical calculations have been used to elucidate its electronic structure and predict reactivity patterns. These insights are crucial for designing synthetic routes that minimize unwanted side reactions and maximize yield. Additionally, machine learning algorithms have been trained on large datasets containing oxazole derivatives to identify structural features that correlate with biological activity. Such predictive models accelerate the drug discovery process by guiding experimental design.
Environmental considerations also play a role in the development of 5-cyclohexyl-N-(4-propyloxazolizinidin)-4-carboxamidine, ensuring that synthetic methodologies are sustainable and eco-friendly. Green chemistry principles have been integrated into its production process by employing solvent-free reactions, catalytic methods with high turnover numbers, and biodegradable reagents. These approaches align with global efforts to minimize the environmental footprint of pharmaceutical manufacturing while maintaining high standards of quality control.
The future prospects for 5-cyclohexyloxazolizinidin-N-(4-propyloxazolizinidin)-carboxamidine are bright, with ongoing research focused on expanding its applications in human health and beyond. Collaborative efforts between academia and industry are driving innovation in synthetic methodologies and biological evaluations. As our understanding of molecular interactions deepens, new opportunities will arise to harness the therapeutic potential of this versatile scaffold.
1523400-42-1 (5-cyclohexyl-4-propyl-1,2-oxazol-3-amine) 関連製品
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 929973-30-8(N-{(2-Bromophenyl)carbamoylmethyl}-2-chloroacetamide)
- 1001353-87-2((2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid)
- 164221-12-9((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)
- 2228812-17-5(tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate)
- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)
- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 489-73-6(4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-)



